4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Carbohydrate Chemistry Glycosylation Chemoselective Activation

4-Methoxybenzyl 2,2,2-trichloroacetimidate (CAS 89238-99-3), also known as p-methoxybenzyl trichloroacetimidate (PMB-TCA), is a specialized trichloroacetimidate reagent primarily utilized in synthetic organic chemistry for the acid-catalyzed protection of alcohols as p-methoxybenzyl (PMB) ethers. It is characterized as a colorless clear liquid with a molecular weight of 282.55 g/mol, a density of 1.361 g/mL at 25 °C, and a boiling point of 135-137 °C at 0.7 mmHg.

Molecular Formula C10H10Cl3NO2
Molecular Weight 282.5 g/mol
CAS No. 89238-99-3
Cat. No. B1352589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzyl 2,2,2-Trichloroacetimidate
CAS89238-99-3
Molecular FormulaC10H10Cl3NO2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl
InChIInChI=1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3
InChIKeyTYHGKLBJBHACOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 4-Methoxybenzyl 2,2,2-Trichloroacetimidate (PMB-TCA): Procurement and Core Characteristics


4-Methoxybenzyl 2,2,2-trichloroacetimidate (CAS 89238-99-3), also known as p-methoxybenzyl trichloroacetimidate (PMB-TCA), is a specialized trichloroacetimidate reagent primarily utilized in synthetic organic chemistry for the acid-catalyzed protection of alcohols as p-methoxybenzyl (PMB) ethers [1]. It is characterized as a colorless clear liquid with a molecular weight of 282.55 g/mol, a density of 1.361 g/mL at 25 °C, and a boiling point of 135-137 °C at 0.7 mmHg . Its application extends to glycosylation reactions as a glycosyl donor and to the synthesis of esters and amides under mild conditions .

Why 4-Methoxybenzyl 2,2,2-Trichloroacetimidate (PMB-TCA) Cannot Be Directly Substituted with Other PMB-Donating Reagents


Generic substitution with other p-methoxybenzyl (PMB) transfer reagents, such as PMB chloride (PMB-Cl), is not scientifically justifiable due to fundamental differences in reaction mechanism and substrate compatibility. PMB-Cl requires strong basic conditions (e.g., NaH) for activation, which can cause racemization, beta-elimination, or cleavage of base-labile protecting groups in complex molecules [1]. In contrast, PMB-TCA operates under mild acid catalysis, thereby preserving the structural integrity of acid- and base-sensitive functionalities . This critical mechanistic divergence means that protocols optimized for one reagent class are not transferable to the other, and procurement decisions based solely on the PMB moiety will fail in synthetic applications involving multifunctional, sensitive substrates.

Quantitative Evidence for Selecting 4-Methoxybenzyl 2,2,2-Trichloroacetimidate (PMB-TCA) Over Closest Analogs


Superior Scope and Yield in Thioglycoside Activation vs. Benzyl Trichloroacetimidate (Bn-TCA)

In the activation of thioglycosides, p-methoxybenzyl trichloroacetimidate (PMB-TCA) demonstrates a significantly improved substrate scope and yield profile compared to the simpler benzyl trichloroacetimidate (Bn-TCA). While Bn-TCA provides good yields only with highly reactive substrates, its efficiency drops to 'modest' with less reactive donors/acceptors [1]. In direct contrast, PMB-TCA delivers 'excellent yields' with all tested substrates under the same catalytic triflic acid conditions, making it the unequivocally superior choice for complex, multistep glycan synthesis where substrate diversity is non-negotiable [1].

Carbohydrate Chemistry Glycosylation Chemoselective Activation

Orthogonal Cleavage Selectivity of PMB Ethers vs. Benzyl Ethers

A key differential advantage of the PMB group installed by PMB-TCA is its orthogonal deprotection profile relative to the benzyl (Bn) group. The PMB ether is readily removed under mild, neutral oxidative conditions using DDQ (dichlorodicyanoquinone) in CH2Cl2-H2O, conditions under which a benzyl (Bn) ether remains completely stable . This orthogonal pair (PMB vs. Bn) is a cornerstone of modern protecting group strategy, enabling the selective unmasking of specific hydroxyl groups in a complex polyfunctional molecule without affecting other benzyl-protected alcohols [1].

Protecting Group Strategy Orthogonality Oxidative Cleavage

High-Efficiency Alcohol Protection Under Extremely Mild Acid Catalysis

PMB-TCA enables quantitative protection of even highly sterically hindered alcohols under remarkably mild conditions. Using only a catalytic amount (0.3 mol%) of trifluoromethanesulfonic acid (TfOH), the reaction proceeds to completion within 40 minutes at room temperature without any side reactions [1]. This high efficiency and cleanliness under such low catalyst loading is a defining characteristic that distinguishes it from many other protecting group reagents which may require stronger acids, higher loadings, or elevated temperatures, potentially compromising acid-sensitive functionality elsewhere in the molecule.

Alcohol Protection Mild Reaction Conditions Triflic Acid Catalysis

Catalyst-Free Esterification with Chiral Integrity

Beyond protection, PMB-TCA exhibits unique reactivity as a catalyst-free esterification reagent. It reacts with a wide range of carboxylic acids, including sterically hindered secondary and tertiary acids and Boc-protected amino acids, in dichloromethane at room temperature [1]. Crucially, the reaction proceeds without the need for any added acid or base catalyst. This mildness is validated by the successful esterification of the chiral non-steroidal anti-inflammatory drug Naproxen without any racemization, preserving the enantiomeric purity of the starting material [1]. This dual functionality as a protecting and activating reagent is not shared by simpler alkyl halide alternatives.

Esterification Catalyst-Free Synthesis Chiral Pool Synthesis

Demonstrated High Yield in Complex Molecule Synthesis

PMB-TCA has been successfully applied in key steps of complex total syntheses, delivering high yields. In the synthesis of a PMB-protected amine, the reaction of an alcohol with 4-methoxybenzyl-2,2,2-trichloroacetimidate using Sc(OTf)3 as a catalyst proceeded in 97% yield within 20 minutes at 0 °C to room temperature [1]. Furthermore, it has been employed in the formal synthesis of complex molecules such as the antitumor macrolide Bryostatin 7 and in the selective preparation of chiral syn- and anti-diamines . These published applications provide verifiable evidence of the reagent's robustness and reliability in demanding, multi-step synthetic sequences.

Total Synthesis Natural Products Process Chemistry

Optimal Research and Industrial Scenarios for 4-Methoxybenzyl 2,2,2-Trichloroacetimidate (PMB-TCA) Use


Orthogonal Protection of Polyols in Complex Natural Product and Oligosaccharide Synthesis

PMB-TCA is the preferred reagent for installing a PMB group when a synthetic sequence demands orthogonal deprotection of multiple hydroxyl groups. The PMB ether can be selectively cleaved under oxidative conditions (e.g., DDQ) without affecting benzyl (Bn) or silyl ether protecting groups . This orthogonality, a key finding from Section 3, is essential for the streamlined, high-yielding synthesis of complex glycans, macrolides, and other polyfunctional natural products.

Synthesis of Chiral Building Blocks and Base-Sensitive Intermediates

This reagent is ideally suited for the protection of alcohols in molecules containing base-labile functionalities (e.g., esters, acetates) or chiral centers prone to racemization. As established in Section 2, PMB-TCA operates under mild acid catalysis, providing a direct alternative to base-mediated methods like Williamson ether synthesis using PMB-Cl . Its demonstrated ability to esterify chiral carboxylic acids like Naproxen without racemization further underscores its value in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals [1].

High-Throughput Glycosylation in Medicinal Chemistry and Glycobiology

For medicinal chemistry programs involving the synthesis of glycosylated drug candidates or for glycobiology research requiring diverse glycan libraries, PMB-TCA is a superior reagent for glycosyl donor activation. Quantitative evidence from Section 3 confirms its ability to achieve 'excellent yields' across a broad range of thioglycoside substrates, a significant improvement over the more limited scope of benzyl trichloroacetimidate (Bn-TCA) . This substrate tolerance and high efficiency underpin its use in automated or parallel synthesis workflows where robustness and predictability are paramount.

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

In process chemistry, the mild reaction conditions afforded by PMB-TCA are critical for late-stage modifications of high-value, structurally complex pharmaceutical intermediates. The high yield (97%) demonstrated in the PMB protection of an advanced amine precursor within 20 minutes at low temperature provides direct evidence of its suitability for sensitive substrates. This allows for efficient diversification and protecting group manipulation without jeopardizing the core molecular architecture or overall yield.

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